molecular formula C15H18N4O2S B2631914 2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097913-03-4

2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2631914
CAS No.: 2097913-03-4
M. Wt: 318.4
InChI Key: KSIZTOGATHAQLW-UHFFFAOYSA-N
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Description

2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a phenoxy group, a piperazine ring substituted with a thiadiazole moiety, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

    Synthesis of the Piperazine Derivative: The piperazine ring is often prepared by reacting ethylenediamine with dihaloalkanes, followed by substitution reactions to introduce the thiadiazole moiety.

    Coupling with Phenoxypropanone: The final step involves coupling the thiadiazole-substituted piperazine with phenoxypropanone under basic or acidic conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.

    Substitution: The aromatic ring and the piperazine nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield phenolic compounds, while reduction of the carbonyl group can produce secondary alcohols.

Scientific Research Applications

2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.

    Medicine: Research explores its potential as an anticancer agent, with studies focusing on its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways, such as DNA gyrase in bacteria or kinases in cancer cells.

    Pathways Involved: It can interfere with DNA replication, protein synthesis, or signal transduction pathways, leading to the inhibition of cell growth and induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar antimicrobial and anticancer activities.

    Phenoxypropanone Derivatives: Compounds with a phenoxypropanone backbone are often studied for their pharmacological properties.

    Piperazine Derivatives: Piperazine-based compounds are widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-12(21-13-5-3-2-4-6-13)15(20)19-9-7-18(8-10-19)14-11-16-22-17-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIZTOGATHAQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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